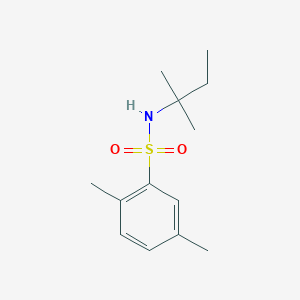
4-(diisopropylphosphorothioyl)-2,3,5,6-tetrafluoropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(diisopropylphosphorothioyl)-2,3,5,6-tetrafluoropyridine, commonly known as DIFP, is a chemical compound that has been widely used in scientific research for many years. It is a potent inhibitor of acetylcholinesterase, an enzyme that plays a critical role in the nervous system.
作用機序
DIFP binds irreversibly to the active site of acetylcholinesterase, forming a covalent bond with the enzyme. This prevents the enzyme from breaking down acetylcholine, leading to an accumulation of the neurotransmitter in the synaptic cleft. The mechanism of action of DIFP is similar to that of other organophosphate compounds such as nerve agents and pesticides.
Biochemical and Physiological Effects:
The inhibition of acetylcholinesterase by DIFP can have various biochemical and physiological effects. In the nervous system, increased levels of acetylcholine can lead to enhanced neurotransmission, which can improve cognitive function and memory. However, excessive levels of acetylcholine can also lead to overstimulation of the nervous system, which can cause seizures and other adverse effects.
実験室実験の利点と制限
DIFP has several advantages for use in lab experiments. It is a potent and irreversible inhibitor of acetylcholinesterase, which makes it useful for studying the role of this enzyme in various physiological processes. Additionally, DIFP has a long half-life, which allows researchers to study the effects of acetylcholinesterase inhibition over an extended period of time. However, DIFP also has some limitations. It is highly toxic and can be hazardous to handle, requiring strict safety precautions. Additionally, its irreversible inhibition of acetylcholinesterase can make it difficult to study the effects of acetylcholinesterase reactivation.
将来の方向性
There are several potential future directions for research involving DIFP. One area of interest is the development of new acetylcholinesterase inhibitors that are less toxic and more selective than DIFP. Another area of research is the use of DIFP as a tool for studying the role of acetylcholinesterase in neurodegenerative diseases such as Alzheimer's disease. Additionally, DIFP could be used to study the effects of acetylcholinesterase inhibition on other physiological processes, such as muscle contraction and immune function.
合成法
DIFP is typically synthesized through the reaction of 4-chloro-2,3,5,6-tetrafluoropyridine with diisopropylphosphorothioate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide. The resulting product is then purified using column chromatography or recrystallization.
科学的研究の応用
DIFP has been widely used in scientific research as an inhibitor of acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine, which is involved in many physiological processes including muscle contraction, cognition, and memory. By inhibiting acetylcholinesterase, DIFP can increase the levels of acetylcholine in the nervous system, which can have various research applications.
特性
IUPAC Name |
di(propan-2-yl)-sulfanylidene-(2,3,5,6-tetrafluoropyridin-4-yl)-λ5-phosphane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F4NPS/c1-5(2)17(18,6(3)4)9-7(12)10(14)16-11(15)8(9)13/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZAFHOXPFJSEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(=S)(C1=C(C(=NC(=C1F)F)F)F)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F4NPS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Diisopropylphosphorothioyl)-2,3,5,6-tetrafluoropyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({2-[1-(1,3-benzodioxol-5-ylcarbonyl)piperidin-3-yl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5681071.png)

![N-(4-methylphenyl)-3-oxo-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5681080.png)
![4-methyl-2-[4-(pyridin-3-yloxy)piperidin-1-yl]pyrimidine](/img/structure/B5681086.png)

![4-chloro-N-{[(3,4-dimethoxyphenyl)acetyl]oxy}benzamide](/img/structure/B5681116.png)
![N,N-dimethyl-5-[(2-oxoquinolin-1(2H)-yl)methyl]-2-furamide](/img/structure/B5681121.png)
![(1R*,3S*)-3-(2-hydroxyethoxy)-7-(1,3-thiazol-4-ylacetyl)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5681123.png)

![2-[(4aR*,7aS*)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]ethanol](/img/structure/B5681147.png)


![1-[((3R*,4R*)-4-(hydroxymethyl)-1-{[4-(methylthio)phenyl]acetyl}pyrrolidin-3-yl)methyl]piperidin-4-ol](/img/structure/B5681168.png)
